REACTION_CXSMILES
|
[F:1][CH:2]([F:9])[CH:3]([CH2:5][C:6]([OH:8])=[O:7])[NH2:4].S(Cl)([Cl:12])=O.[CH2:14](O)[CH3:15]>ClCCl>[ClH:12].[CH2:14]([O:7][C:6](=[O:8])[CH2:5][CH:3]([NH2:4])[CH:2]([F:9])[F:1])[CH3:15] |f:4.5|
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
FC(C(N)CC(=O)O)F
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at 25° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)OC(CC(C(F)F)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |